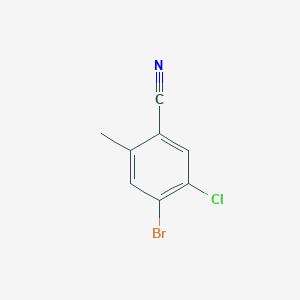

4-Bromo-5-chloro-2-methylbenzonitrile

Description

Contextual Significance of Substituted Benzonitriles in Chemical Research

Substituted benzonitriles, including the halogenated variants, hold a place of considerable importance in modern chemical research. The nitrile group is recognized as a key pharmacophore in drug design. nih.gov It can act as a bioisostere for carbonyl groups, forming crucial hydrogen bonds with biological targets such as enzymes. nih.gov This property has been exploited in the development of various pharmaceuticals. For example, benzonitrile (B105546) derivatives are central to the structure of non-steroidal aromatase inhibitors like letrozole (B1683767) and anastrozole, which are used in cancer therapy. nih.gov

Beyond pharmaceuticals, the unique electronic properties of the nitrile group make these compounds useful in materials science. The strong dipole moment of the nitrile facilitates polar interactions, and the ability to tune the electronic nature of the benzene (B151609) ring through various substituents allows for the design of molecules with specific optical or electronic properties. nih.govpku.edu.cn The versatility of benzonitriles is further demonstrated by their use as solvents and as precursors to a multitude of other derivatives, including N-substituted benzamides and coordination complexes with transition metals. wikipedia.org Their synthesis can be achieved through various methods, including the ammoxidation of toluene (B28343) and the dehydration of benzamide. wikipedia.org

Research Focus on 4-Bromo-5-chloro-2-methylbenzonitrile as a Core Chemical Entity

While broad research focuses on the general class of substituted benzonitriles, specific molecules like this compound are recognized as core chemical entities primarily for their role as specialized intermediates in multi-step organic synthesis. Its existence and availability are confirmed by its listing in various chemical supplier catalogs, identifying it as a building block for research and development. chemicalbook.comachemblock.com

The specific arrangement of substituents on the benzene ring—a bromine atom at position 4, a chlorine atom at position 5, and a methyl group at position 2—provides a unique platform for complex molecular architecture. Each functional group offers a potential site for selective chemical modification. The bromine and chlorine atoms, with their differing reactivities, can potentially be targeted in sequential cross-coupling reactions. The nitrile group can be transformed into other functionalities, and the methyl group can also be a site for further chemical reactions.

Although extensive studies focusing solely on this compound are not prevalent in public literature, its value lies in its potential as a custom building block for synthesizing larger, more complex target molecules in pharmaceutical, agrochemical, or materials science research. Its structure is a clear example of how polysubstituted aromatic compounds are designed to provide chemists with the specific functionalities needed to construct novel molecular frameworks.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅BrClN | uni.lu |

| CAS Number | 1228376-18-8 | chemicalbook.com |

| Molecular Weight | 230.49 g/mol | Inferred from Formula |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chloro-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZNNMJCKMEPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693215 | |

| Record name | 4-Bromo-5-chloro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228376-18-8 | |

| Record name | 4-Bromo-5-chloro-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Bromo 5 Chloro 2 Methylbenzonitrile

Strategies for Regioselective Halogenation of Methylbenzonitrile Precursors

The regioselective introduction of both a bromine and a chlorine atom onto a 2-methylbenzonitrile scaffold is a critical aspect of the synthesis. The directing effects of the existing methyl and nitrile groups play a crucial role in determining the position of electrophilic attack.

Electrophilic Aromatic Substitution Approaches

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The methyl group (-CH₃) is an activating group and an ortho, para-director, meaning it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. Conversely, the nitrile group (-CN) is a deactivating group and a meta-director, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.

When both a methyl and a nitrile group are present on the benzene ring, as in 2-methylbenzonitrile, their combined directing effects must be considered. The methyl group at position 2 activates positions 3, 5, and 6. The nitrile group at position 1 deactivates the entire ring but directs incoming electrophiles to positions 3 and 5. Therefore, electrophilic attack is most likely to occur at positions 3 and 5.

Achieving the desired 4-bromo-5-chloro substitution pattern on a 2-methylbenzonitrile precursor through direct sequential halogenation is challenging due to these directing effects. For instance, bromination of 2-methylbenzonitrile would likely yield a mixture of isomers, with substitution at the 3- and 5-positions being prominent. Subsequent chlorination would be further complicated by the directing effects of the newly introduced bromine atom and the existing substituents.

A more controlled approach would involve starting with a precursor where one of the halogens is already in place. For example, the electrophilic bromination of 5-chloro-2-methylbenzonitrile would be directed by the existing substituents. The chloro group is an ortho, para-director, and the methyl group is also an ortho, para-director, while the nitrile group is a meta-director. In this case, the position para to the methyl group and ortho to the chloro group (position 4) would be activated, potentially leading to the desired 4-bromo-5-chloro-2-methylbenzonitrile. However, the formation of other isomers is still possible, necessitating careful optimization of reaction conditions and purification of the final product.

Directed Ortho-Metalation in Halogen Introduction

Directed ortho-metalation (DoM) offers a powerful alternative for achieving high regioselectivity in the functionalization of aromatic rings. This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic halogen source to introduce a halogen atom at a specific location.

While the nitrile group itself is not a strong directing group for ortho-lithiation, appropriately substituted benzonitrile (B105546) derivatives can be employed. However, the application of DoM to directly synthesize this compound from a simpler precursor is not straightforward and would likely involve a multi-step sequence where the directing group is introduced and later removed or transformed. The presence of the methyl group could also lead to competitive benzylic metalation. Therefore, while a powerful tool, the direct application of DoM for this specific target molecule requires careful substrate design and optimization.

Nitrile Group Introduction and Modification Techniques

An alternative synthetic strategy involves introducing the nitrile group at a later stage of the synthesis, after the halogen substituents have been correctly positioned.

Sandmeyer-type Reactions for Cyano Group Formation

The Sandmeyer reaction is a versatile and widely used method for converting an aromatic primary amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate. This approach is particularly well-suited for the synthesis of this compound, provided that the corresponding aniline (B41778) precursor, 4-Bromo-5-chloro-2-methylaniline, is accessible.

The synthesis of 4-Bromo-5-chloro-2-methylaniline can be achieved from commercially available starting materials. One potential route begins with the chlorination of 2-methylaniline, followed by bromination. The amino group is a strong activating and ortho, para-directing group. Protection of the amino group, for instance as an acetanilide, is often necessary to control the halogenation and prevent over-halogenation and oxidation.

A plausible synthesis of the required aniline precursor is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Chlorination | 2-methylaniline with a chlorinating agent (e.g., SO₂Cl₂) | 4-chloro-2-methylaniline |

| 2 | Bromination | 4-chloro-2-methylaniline with a brominating agent (e.g., Br₂ in acetic acid) | 4-Bromo-5-chloro-2-methylaniline |

Once 4-Bromo-5-chloro-2-methylaniline is obtained, it can be converted to the target benzonitrile via a Sandmeyer reaction. This involves two main steps:

Diazotization: The aniline is treated with a source of nitrous acid, typically sodium nitrite (NaNO₂) in the presence of a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), to form the corresponding diazonium salt.

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution to replace the diazonium group with a nitrile group.

This Sandmeyer cyanation approach offers a high degree of regiochemical control, as the positions of the halogens are fixed on the precursor aniline.

Ammoxidation Pathways

Ammoxidation is an industrial process used to synthesize nitriles from methyl-substituted aromatic compounds. This reaction involves the catalytic oxidation of the methyl group in the presence of ammonia (B1221849) and air at high temperatures. While highly efficient for large-scale production of simple benzonitriles, the application of ammoxidation to a polysubstituted and halogenated substrate like 4-bromo-5-chloro-2-methyltoluene would require significant process development to achieve high selectivity and avoid side reactions, such as dehalogenation or oxidation of the aromatic ring. Given the specific and relatively complex substitution pattern of the target molecule, this pathway is less likely to be employed in a laboratory setting compared to the more versatile Sandmeyer reaction.

Multi-Step Synthesis Pathways from Commercial Starting Materials

Based on the methodologies discussed, a practical multi-step synthesis for this compound can be devised starting from readily available commercial chemicals. A convergent and regioselective route would likely involve the synthesis of the key intermediate, 4-Bromo-5-chloro-2-methylaniline, followed by the introduction of the nitrile functionality.

A potential synthetic route is detailed in the following table:

| Step | Starting Material | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Methylaniline | Acetylation (Protection) | Acetic anhydride (B1165640), Sodium acetate | N-(2-methylphenyl)acetamide |

| 2 | N-(2-methylphenyl)acetamide | Chlorination | Sulfuryl chloride (SO₂Cl₂) in a suitable solvent | N-(4-chloro-2-methylphenyl)acetamide |

| 3 | N-(4-chloro-2-methylphenyl)acetamide | Bromination | Bromine (Br₂) in acetic acid | N-(4-bromo-5-chloro-2-methylphenyl)acetamide |

| 4 | N-(4-bromo-5-chloro-2-methylphenyl)acetamide | Hydrolysis (Deprotection) | Acidic or basic hydrolysis (e.g., HCl, NaOH) | 4-Bromo-5-chloro-2-methylaniline |

| 5 | 4-Bromo-5-chloro-2-methylaniline | Sandmeyer Reaction (Diazotization followed by Cyanation) | 1. NaNO₂, HCl (aq), 0-5°C2. CuCN, KCN | This compound |

This pathway provides a logical and controllable approach to the target molecule. The initial protection of the amine group allows for selective halogenation reactions. The subsequent Sandmeyer reaction is a reliable method for introducing the nitrile group at the desired position, ensuring the final product has the correct substitution pattern. Each step in this sequence utilizes well-established chemical transformations, making it a feasible route for the laboratory-scale synthesis of this compound.

Sequential Halogenation and Methyl Group Functionalization

A plausible and commonly employed strategy for the synthesis of polysubstituted aromatic compounds involves the sequential introduction of functional groups onto a simpler, readily available starting material. In the case of this compound, a logical starting point is 2-methylbenzonitrile. The synthetic route would then involve sequential chlorination and bromination steps. The order of these halogenation steps is critical and is dictated by the directing effects of the substituents on the aromatic ring.

The methyl group (-CH₃) is an ortho-, para-directing and activating group, while the cyano group (-CN) is a meta-directing and deactivating group. The combined effect of these two groups will direct incoming electrophiles. Halogens themselves are ortho-, para-directing but deactivating. pressbooks.publibretexts.orghrpatelpharmacy.co.in

A potential synthetic sequence could be:

Chlorination of 2-methylbenzonitrile: The initial chlorination would likely be directed by the activating methyl group to the positions ortho and para to it. This would lead to a mixture of isomers, primarily 3-chloro-2-methylbenzonitrile and 5-chloro-2-methylbenzonitrile.

Bromination of the chlorinated intermediate: The subsequent bromination of the desired 5-chloro-2-methylbenzonitrile intermediate would then be directed by both the methyl and chloro substituents. Both are ortho-, para-directing. This would favor the introduction of the bromine atom at the position ortho to the methyl group and meta to the cyano group, which is the desired 4-position.

The success of this route hinges on the effective separation of isomers at each stage and the optimization of reaction conditions to favor the desired regiochemistry.

Table 1: Hypothetical Reaction Parameters for Sequential Halogenation

| Step | Reactant | Reagent(s) | Catalyst | Solvent | Temperature (°C) | Potential Product(s) |

|---|---|---|---|---|---|---|

| 1. Chlorination | 2-methylbenzonitrile | Cl₂ or SO₂Cl₂ | FeCl₃ or AlCl₃ | Dichloromethane | 20-40 | 3-chloro-2-methylbenzonitrile, 5-chloro-2-methylbenzonitrile |

Deamination-Based Synthetic Routes

An alternative and often more regioselective approach to the synthesis of substituted aromatic compounds is through deamination reactions, most notably the Sandmeyer reaction. wikipedia.orgbyjus.comorganic-chemistry.orgchemistnotes.com This method involves the diazotization of a primary aromatic amine followed by its replacement with a variety of functional groups, including halogens and the cyano group.

A feasible deamination-based route to this compound could start from a pre-functionalized aniline derivative. A possible precursor would be 2-amino-4-bromo-5-chlorotoluene. The synthesis would proceed as follows:

Diazotization: The amino group of 2-amino-4-bromo-5-chlorotoluene is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

Sandmeyer Cyanation: The resulting diazonium salt is then treated with a copper(I) cyanide solution to replace the diazonium group with a nitrile group, yielding the final product.

This route offers the advantage of installing the substituents in a controlled manner, thus avoiding the formation of isomeric mixtures that can be challenging to separate. The key to this strategy is the availability of the starting aniline derivative.

Table 2: Proposed Reaction Scheme for Deamination-Based Synthesis

| Step | Starting Material | Reagent(s) | Key Intermediate | Final Product |

|---|---|---|---|---|

| 1. Diazotization | 2-amino-4-bromo-5-chlorotoluene | NaNO₂, HCl | 4-Bromo-5-chloro-2-methylbenzenediazonium chloride |

Catalytic Systems in the Synthesis of Halogenated Benzonitriles

The efficiency and selectivity of halogenation reactions are often dependent on the catalytic system employed. For electrophilic aromatic halogenation, Lewis acids are the most common catalysts. wikipedia.orglibretexts.orglibretexts.org These catalysts function by polarizing the halogen-halogen bond, thereby increasing the electrophilicity of the halogenating agent.

Commonly used Lewis acid catalysts for chlorination and bromination include:

Iron(III) halides (FeCl₃, FeBr₃)

Aluminum halides (AlCl₃, AlBr₃)

Zinc chloride (ZnCl₂)

In the context of synthesizing this compound via sequential halogenation, the choice of catalyst and its concentration can influence the regioselectivity and the reaction rate.

For deamination routes involving the Sandmeyer reaction, copper(I) salts (e.g., CuCl, CuBr, CuCN) are essential catalysts. wikipedia.orgbyjus.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, where the copper(I) species facilitates the conversion of the diazonium salt to an aryl radical.

Recent advancements in catalysis have also explored the use of palladium catalysts for the ortho-selective C-H halogenation of benzyl (B1604629) nitriles, which could offer alternative synthetic strategies. acs.org

Table 3: Overview of Catalytic Systems

| Reaction Type | Catalyst Class | Specific Examples | Role of Catalyst |

|---|---|---|---|

| Electrophilic Halogenation | Lewis Acids | FeCl₃, AlBr₃, ZnCl₂ | Polarization of halogenating agent |

| Sandmeyer Reaction | Copper(I) Salts | CuCl, CuBr, CuCN | Facilitates radical formation from diazonium salt |

Process Intensification and Scalability in Research-Scale Production

The multi-step nature of synthesizing a complex molecule like this compound presents challenges for efficient and scalable production, even at the research scale. Process intensification strategies aim to improve the efficiency, safety, and environmental footprint of chemical processes. frontiersin.orgcetjournal.itmdpi.commdpi.com

For the synthesis of halogenated benzonitriles, key areas for process intensification include:

Continuous Flow Chemistry: Transitioning from traditional batch reactors to continuous flow systems can offer significant advantages. frontiersin.org Flow reactors provide superior heat and mass transfer, enabling better control over reaction temperature and mixing, which is particularly important for exothermic halogenation reactions. This enhanced control can lead to improved yields, higher selectivity, and increased safety.

In-line Analysis and Automation: Integrating in-line analytical techniques (e.g., spectroscopy) allows for real-time monitoring of reaction progress. This data can be used to optimize reaction conditions and ensure consistent product quality. Automation can further enhance reproducibility and reduce manual intervention.

Telescoped Reactions: Combining multiple reaction steps into a single, continuous process without isolating intermediates can significantly reduce processing time, solvent usage, and waste generation. vapourtec.com For a multi-step synthesis, this approach can streamline the workflow from starting material to final product.

The scalability of any synthetic route is a critical consideration. While a particular route may be effective at the lab bench, challenges can arise when scaling up to produce larger quantities. Factors to consider include:

Heat Management: Halogenation and diazotization reactions are often highly exothermic. Effective heat removal is crucial to prevent runaway reactions and ensure safety.

Mixing: Ensuring efficient mixing becomes more challenging in larger reactors, which can affect reaction rates and selectivity.

Reagent Handling: The safe handling of hazardous reagents such as halogens and diazonium salts is paramount at any scale.

Careful consideration of these factors during the initial route design and process development is essential for a successful and scalable synthesis of this compound.

Table 4: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |

| Mass Transfer | Can be inefficient, leading to local concentration gradients | Highly efficient, ensuring uniform mixing |

| Safety | Higher risk due to large volumes of reactants | Inherently safer due to small reactor volumes |

| Scalability | Often requires re-optimization | Generally more straightforward to scale out |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 5 Chloro 2 Methylbenzonitrile

Reactivity at the Aromatic Halogen Sites (Bromine and Chlorine)

The presence of two different halogens on the aromatic ring of 4-Bromo-5-chloro-2-methylbenzonitrile allows for selective functionalization, primarily due to the difference in bond strength and reactivity between the C-Br and C-Cl bonds.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, especially given the presence of the strongly electron-withdrawing cyano group ortho and para to the halogen substituents. nih.govlibretexts.orglibretexts.org This activation is crucial for the stabilization of the intermediate Meisenheimer complex that forms upon nucleophilic attack. nih.gov

The general mechanism involves the addition of a nucleophile to the aromatic ring at the carbon bearing a leaving group (in this case, Br or Cl), forming a resonance-stabilized carbanion. libretexts.org Subsequent elimination of the halide ion restores the aromaticity. The rate of SNAr reactions is influenced by the electron-withdrawing power of the activating groups and the nature of the leaving group. Generally, the more electronegative and better-leaving group will be substituted preferentially. However, in the context of SNAr, the C-Cl bond is often more readily cleaved than the C-Br bond when activated by strong electron-withdrawing groups.

It is anticipated that under strong nucleophilic conditions (e.g., with alkoxides, thiolates, or amines at elevated temperatures), this compound could undergo SNAr. The position of substitution would likely be at the carbon bearing the chlorine atom, which is para to the activating cyano group.

Illustrative Data Table for SNAr Reactions

| Nucleophile | Reagents and Conditions | Expected Major Product |

| Sodium Methoxide | NaOMe, Methanol, heat | 4-Bromo-5-methoxy-2-methylbenzonitrile |

| Ammonia (B1221849) | NH₃, DMSO, heat | 4-Amino-5-bromo-2-methylbenzonitrile |

| Sodium Thiophenoxide | PhSNa, DMF, heat | 4-Bromo-2-methyl-5-(phenylthio)benzonitrile |

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the difference in reactivity between the C-Br and C-Cl bonds (C-Br > C-Cl) can be exploited for selective cross-coupling. libretexts.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. libretexts.orgresearchgate.net It is widely used for the synthesis of biaryls. For this compound, it is expected that selective coupling would occur at the more reactive C-Br bond under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Illustrative Data Table for Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Expected Major Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | 5-Chloro-2-methyl-[1,1'-biphenyl]-4-carbonitrile |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-Chloro-4'methoxy-2-methyl-[1,1'-biphenyl]-4-carbonitrile |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/Water | 5-Chloro-2-methyl-4-(pyridin-3-yl)benzonitrile |

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.org Similar to the Suzuki-Miyaura coupling, selective reaction at the C-Br bond of this compound would be anticipated to form a substituted alkene.

The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.net This reaction would be expected to proceed selectively at the C-Br position to yield an aryl alkyne.

Illustrative Data Table for Heck and Sonogashira Reactions

| Reaction | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Expected Major Product |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 5-Chloro-2-methyl-4-styrylbenzonitrile |

| Heck | n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | Acetonitrile | Butyl (E)-3-(4-chloro-5-cyano-2-methylphenyl)acrylate |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 5-Chloro-2-methyl-4-(phenylethynyl)benzonitrile |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 5-Chloro-2-methyl-4-((trimethylsilyl)ethynyl)benzonitrile |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. For this compound, selective amination at the C-Br bond is the expected outcome. The choice of ligand is critical for the success of this reaction. libretexts.org

Illustrative Data Table for Buchwald-Hartwig Amination

| Amine | Catalyst/Ligand | Base | Solvent | Expected Major Product |

| Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 5-Chloro-2-methyl-4-(phenylamino)benzonitrile |

| Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 4-(5-Chloro-2-methyl-4-morpholinobenzonitrile) |

| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | THF | 4-(Benzylamino)-5-chloro-2-methylbenzonitrile |

The halogen-dance rearrangement is a base-catalyzed migration of a halogen atom on an aromatic ring. While there are no specific reports of this rearrangement for this compound, it is a possibility under strongly basic conditions, particularly with organolithium reagents at low temperatures. The reaction generally proceeds to a thermodynamically more stable isomer. Given the substitution pattern, a halogen dance is less predictable without experimental data.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional handle that can be converted into several other important chemical moieties, including carboxylic acids, amides, and amines.

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation. While specific studies on this compound are limited, a patent for the synthesis of the closely related 5-bromo-2-chlorobenzoic acid from 5-bromo-2-chlorobenzonitrile (B107219) details a hydrolysis process. google.com This involves reacting the benzonitrile (B105546) derivative with an alkali, such as sodium hydroxide, in an aqueous solution, followed by acidification with a protic acid to yield the carboxylic acid. google.com The reaction temperature for such hydrolyses can range from 30 to 150 °C, with reaction times between 2 and 24 hours. google.com

Once the carboxylic acid, 4-bromo-5-chloro-2-methylbenzoic acid, is obtained, it can be further derivatized to form amides. A general and efficient method for amide synthesis involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine. nih.govresearchgate.net This methodology has been shown to be effective for a wide range of aliphatic, benzylic, and aromatic carboxylic acids, reacting with primary and secondary amines at room temperature to provide amides in good to excellent yields. nih.govresearchgate.net This process is believed to proceed through the formation of chloro- and imido-phosphonium salts, which activate the carboxylic acid to form an acyloxy-phosphonium species, readily undergoing nucleophilic attack by an amine. nih.govresearchgate.net

Table 1: Representative Conditions for Nitrile Hydrolysis and Subsequent Amidation (by Analogy) Note: The following data is based on procedures for closely related compounds and represents plausible conditions for the transformation of this compound.

| Transformation | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Nitrile Hydrolysis | 1. NaOH (aq), 30-150 °C, 2-24 h2. Protonic acid (e.g., HCl) | 4-Bromo-5-chloro-2-methylbenzoic acid | google.com |

The nitrile group can be reduced to a primary amine (benzylamine). This transformation typically requires strong reducing agents due to the stability of the nitrile functionality. youtube.com Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. youtube.comchemicalforums.com The reduction of nitriles is generally more challenging than that of imines. youtube.com

Catalytic hydrogenation is another important method for the reduction of nitriles to benzylamines. Ruthenium hydride complexes, when activated with a base, have been shown to be highly active catalysts for the hydrogenation of benzonitrile to benzylamine. acs.orgacs.org Some palladium-based catalysts are also used for this transformation. chemicalforums.com It is important to note that with certain catalysts, dehalogenation can be a competing side reaction, particularly with bromo-substituted aromatic compounds. chemicalforums.com The use of Raney nickel in the presence of ammonia is a standard procedure that can help to prevent the formation of secondary amines as byproducts. chemicalforums.com

While the nitrile group itself can participate in cycloaddition reactions, a more common approach to heterocycle synthesis from benzonitriles involves the conversion of the nitrile to a nitrile oxide. Benzonitrile oxides are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles to form five-membered heterocyclic rings, such as isoxazoles and oxadiazoles. rsc.orgrsc.orgmdpi.comacs.orgresearchgate.net

The reaction of a substituted benzonitrile oxide with an alkene, for instance, leads to the formation of a Δ²-isoxazoline ring. mdpi.com The regioselectivity of this cycloaddition is influenced by the electronic properties of both the nitrile oxide and the dipolarophile. rsc.orgmdpi.com Kinetic studies on the cycloaddition of benzonitrile oxides with various dipolarophiles have shown that reactions with electron-poor dipolarophiles are accelerated in aqueous and protic solvents. acs.org

Reactivity of the Methyl Group (Benzylic Position)

The methyl group attached to the benzene (B151609) ring is at a benzylic position, making it susceptible to both radical halogenation and oxidation reactions.

The benzylic hydrogens of the methyl group can be selectively replaced by halogens via a free radical mechanism. N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN (azobisisobutyronitrile), and light is the reagent of choice for the specific bromination of the benzylic position. rsc.orgyoutube.com This reaction proceeds through a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, which is stabilized by resonance with the aromatic ring, to form a benzyl (B1604629) radical. This radical then reacts with NBS to propagate the chain and form the brominated product. For 4-methylbenzonitrile, reaction with NBS in refluxing carbon tetrachloride has been shown to produce 4-(bromomethyl)benzonitrile in high yield. rsc.org A similar outcome would be expected for this compound, yielding 4-bromo-2-(bromomethyl)-5-chlorobenzonitrile. This brominated intermediate is a valuable synthon, as the bromine atom can be readily displaced by various nucleophiles to introduce a wide range of functional groups.

Table 2: Representative Conditions for Benzylic Bromination (by Analogy) Note: The following data is based on the procedure for 4-methylbenzonitrile and represents plausible conditions for the benzylic bromination of this compound.

| Reactant | Reagents & Conditions | Product | Yield | Reference |

|---|

The benzylic methyl group can be oxidized to an aldehyde or a carboxylic acid. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under alkaline conditions followed by acidic workup, typically oxidize the methyl group of substituted toluenes all the way to a carboxylic acid. libretexts.org Any alkyl group attached to a benzene ring is generally oxidized to a carboxylic acid group under these conditions. libretexts.org

To stop the oxidation at the aldehyde stage, milder and more selective methods are required. The Etard reaction, which uses chromyl chloride (CrO₂Cl₂), can oxidize a methyl group to an aldehyde via a chromium complex intermediate. ncert.nic.in Another method involves the use of chromic oxide (CrO₃) in acetic anhydride (B1165640) to form a benzylidene diacetate, which can then be hydrolyzed to the aldehyde. ncert.nic.in The presence of electron-withdrawing substituents on the aromatic ring, such as the bromo and chloro groups in the target compound, generally slows down the rate of oxidation. google.comthieme-connect.dersc.org

Elucidation of Reaction Mechanisms and Kinetics

The elucidation of reaction pathways for this compound involves a synergistic approach, combining real-time spectroscopic analysis with theoretical computational modeling. This dual strategy provides a comprehensive picture of the reaction dynamics, from observable macroscopic changes to the fleeting energetic states of transitioning molecules.

The progress of chemical reactions involving this compound can be effectively monitored using spectroscopic techniques, particularly UV-Vis and in-situ FTIR spectroscopy. These methods allow for the real-time tracking of the concentration of reactants, intermediates, and products, thereby enabling the determination of reaction rates and kinetic parameters.

In a representative study, the nucleophilic aromatic substitution (SNAr) reaction of this compound with a nucleophile, such as sodium methoxide, can be monitored. The reaction is expected to proceed with the displacement of one of the halogen atoms. Due to the electronic effects of the nitrile and methyl groups, the positions ortho and para to the electron-withdrawing nitrile group are activated towards nucleophilic attack.

The progress of such a reaction can be followed by observing the change in the UV-Vis absorption spectrum over time. As the starting material is consumed and the product is formed, the spectrum will exhibit a shift in the maximum absorption wavelength (λmax) and a change in absorbance. By monitoring the absorbance at a wavelength where the product absorbs strongly and the reactant absorbs weakly, a kinetic profile can be constructed.

Interactive Data Table: Kinetic Data for the Reaction of this compound with Sodium Methoxide

| Time (minutes) | Absorbance at λmax of Product |

| 0 | 0.050 |

| 10 | 0.250 |

| 20 | 0.400 |

| 30 | 0.510 |

| 40 | 0.590 |

| 50 | 0.650 |

| 60 | 0.690 |

| 90 | 0.750 |

| 120 | 0.780 |

| 180 | 0.800 |

From this data, the rate constant (k) for the reaction can be calculated using integrated rate laws, providing quantitative insight into the reactivity of the substrate.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the mechanistic details of reactions involving this compound at a molecular level. researchgate.net By modeling the potential energy surface of a reaction, it is possible to identify the structures and energies of reactants, intermediates, transition states, and products.

For the SNAr reaction mentioned previously, computational modeling can help to distinguish between the two possible pathways: displacement of the bromine atom at position 4 or the chlorine atom at position 5. The calculations would involve optimizing the geometries of the Meisenheimer complexes (the intermediates in SNAr reactions) and the transition states leading to their formation.

The calculated activation energies (ΔE‡) for the two pathways provide a theoretical basis for predicting the regioselectivity of the reaction. The pathway with the lower activation energy is expected to be the major reaction pathway.

Interactive Data Table: Calculated Energies for the Nucleophilic Attack on this compound

| Species | Pathway | Relative Energy (kcal/mol) |

| Reactants | - | 0.0 |

| Transition State (attack at C4-Br) | Displacement of Bromine | +18.5 |

| Meisenheimer Intermediate (attack at C4-Br) | Displacement of Bromine | -5.2 |

| Transition State (attack at C5-Cl) | Displacement of Chlorine | +22.1 |

| Meisenheimer Intermediate (attack at C5-Cl) | Displacement of Chlorine | -3.8 |

The computational results in the table suggest that the displacement of the bromine atom at position 4 is kinetically favored due to a lower activation energy barrier. This preference can be attributed to the combined electronic and steric influences of the substituents on the stability of the transition state. Such theoretical studies, when correlated with experimental findings from spectroscopic monitoring, provide a robust and detailed understanding of the chemical behavior of this compound.

Spectroscopic Data for this compound Remains Elusive in Public Databases

A comprehensive search for experimental spectroscopic data for the chemical compound this compound has yielded no publicly available Fourier Transform Infrared (FTIR), Fourier Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), or Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra. While the compound is listed in chemical databases, detailed analytical characterization through these spectroscopic methods is not present in the surveyed scientific literature and repositories.

Despite the importance of this data for chemical research and development, no specific peak values, chemical shifts, or coupling constants for this compound could be retrieved. Information on related, but structurally distinct, compounds such as isomers or precursors is available. For instance, data for various brominated, chlorinated, and methylated benzonitrile derivatives exist, which could offer a comparative basis for hypothetical analysis. However, the precise substitution pattern of this compound results in a unique spectroscopic fingerprint that cannot be accurately extrapolated from these related structures.

The absence of this foundational data precludes the creation of a detailed analysis of its spectroscopic properties, including the assignment of characteristic vibrational modes and the interpretation of its NMR spectra as requested. Further empirical research and publication of the findings are necessary for such an analysis to be conducted.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 5 Chloro 2 Methylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity Analysis

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful suite of experiments that reveals correlations between different nuclei within a molecule, providing invaluable information about its connectivity and spatial arrangement. For a molecule like 4-bromo-5-chloro-2-methylbenzonitrile, techniques such as COSY, HSQC, and HMBC are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). In the case of this compound, the aromatic protons would show correlations to each other, and any long-range coupling from the methyl protons to the aromatic protons could also be observed. The aromatic region would be of particular interest to confirm the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps the correlation between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu This is a highly sensitive technique that allows for the direct assignment of protonated carbons. For this molecule, it would correlate the methyl protons to the methyl carbon and the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J or ³J). columbia.edu This is arguably the most powerful tool for piecing together the molecular skeleton. It would show correlations from the methyl protons to the adjacent aromatic carbons (including the one bearing the nitrile group) and from the aromatic protons to neighboring carbons, helping to confirm the precise positions of the bromo, chloro, and nitrile substituents.

Illustrative 2D NMR Correlation Data:

The following table represents plausible, though hypothetical, HMBC correlations that would be expected for this compound, which would be crucial for confirming its structure.

| Proton Signal | Correlating Carbon Signals (HMBC) | Inferred Connectivity |

| Methyl Protons | C1, C2, C3 | Confirms methyl group at C2 position |

| Aromatic Proton (H3) | C1, C2, C4, C5 | Confirms position adjacent to methyl and chloro |

| Aromatic Proton (H6) | C1, C2, C4, C5, CN | Confirms position adjacent to bromo and nitrile |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₈H₅BrClN), the presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum. HRMS would be able to resolve these and provide an exact mass measurement consistent with the molecular formula.

Illustrative HRMS Data:

| Isotope Combination | Calculated Exact Mass (m/z) | Relative Abundance |

| ¹²C₈¹H₅⁷⁹Br³⁵ClN | 228.9294 | 100% |

| ¹²C₈¹H₅⁸¹Br³⁵ClN | 230.9274 | ~98% |

| ¹²C₈¹H₅⁷⁹Br³⁷ClN | 230.9265 | ~32% |

| ¹²C₈¹H₅⁸¹Br³⁷ClN | 232.9244 | ~31% |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org It is an indispensable tool for assessing the purity of a sample and confirming the identity of the main component. A sample of this compound would be injected into the LC system, and a single peak eluting at a characteristic retention time would indicate a pure sample. The mass spectrometer would simultaneously analyze the eluting compound, and the resulting mass spectrum would confirm its molecular weight, thereby verifying its identity. longdom.org

Illustrative LC-MS Analysis Results:

| Parameter | Result | Interpretation |

| Retention Time | 3.52 min | Characteristic elution time under specific column and mobile phase conditions |

| Purity (by peak area) | >99% | Indicates a high degree of sample purity |

| Observed [M+H]⁺ | 229.9367 | Corresponds to the protonated molecule, confirming identity |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. The analysis provides a detailed electron density map from which the positions of all atoms in the crystal lattice can be determined. This would confirm the substitution pattern on the benzene (B151609) ring and provide precise measurements of all bond lengths and angles. For instance, the C-Br, C-Cl, and C≡N bond lengths could be accurately measured and compared to known values.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the solid state. In the crystal lattice of this compound, several types of intermolecular interactions would be anticipated.

Halogen Bonding: The bromine and chlorine atoms on the benzene ring are capable of forming halogen bonds, which are non-covalent interactions where the halogen atom acts as an electrophilic species. nih.gov These interactions could occur between a halogen atom on one molecule and the nitrogen atom of the nitrile group on an adjacent molecule.

π-π Stacking: The planar aromatic rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. researchgate.net The analysis would reveal the distance and offset between stacked rings, which are characteristic features of the crystal packing.

Illustrative Crystallographic Data:

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| C-Br Bond Length | 1.90 Å | Provides information on the C-Br bond character |

| C-Cl Bond Length | 1.74 Å | Provides information on the C-Cl bond character |

| Closest Br···N Distance | 3.1 Å | Suggests a potential halogen bonding interaction |

| Centroid-Centroid Distance | 3.8 Å | Indicates the presence of π-π stacking interactions researchgate.net |

Polymorphism and Co-crystallization Studies

The solid-state packing of this compound is expected to be significantly influenced by the presence of multiple functional groups capable of engaging in various intermolecular interactions. The interplay between these interactions can give rise to different crystalline forms, a phenomenon known as polymorphism, or enable the formation of multi-component crystals, known as co-crystals.

Polymorphism:

The existence of polymorphism in this compound is highly probable due to the conformational flexibility of the methyl group and the potential for different arrangements of the halogen and nitrile functionalities in the crystal lattice. Halogenated benzonitriles are known to exhibit polymorphism. For instance, 4-chlorobenzonitrile (B146240) is known to crystallize in at least two different forms. researchgate.net The specific polymorph obtained can be influenced by crystallization conditions such as solvent, temperature, and pressure. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and bioavailability in pharmaceutical contexts.

Co-crystallization:

The nitrile group and the halogen atoms in this compound make it an excellent candidate for co-crystallization studies. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, while the bromine and chlorine atoms can participate in halogen bonding.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. In the case of this compound, the bromine and chlorine atoms can act as halogen bond donors, interacting with suitable halogen bond acceptors. Studies on 4-halobenzonitriles have shown that these molecules can form halogen-bonded chains in their crystal structures, where the halogen atom of one molecule interacts with the nitrogen atom of the nitrile group of a neighboring molecule. researchgate.netamrita.edu This C–X···N≡C (X = Cl, Br, I) interaction is a robust supramolecular synthon that can be utilized in crystal engineering. acs.orglookchem.com

Co-crystallization with other molecules, known as co-formers, can be used to systematically modify the crystal structure and properties of this compound. The selection of a co-former with complementary functional groups (e.g., strong hydrogen bond donors or halogen bond acceptors) can lead to the formation of new crystalline materials with tailored properties. Research on other halogenated compounds has demonstrated the successful use of co-crystallization to create materials with interesting solid-state properties. nih.govmdpi.com

A hypothetical co-crystallization study could involve pairing this compound with a co-former containing a strong hydrogen bond donor, such as a carboxylic acid or a phenol, to form a hydrogen-bonded network. Alternatively, a co-former with a strong halogen bond acceptor, like a pyridine (B92270) or an amine, could be used to promote the formation of halogen-bonded co-crystals.

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Halogen Bonding | C-Br, C-Cl | N≡C | Formation of linear chains or more complex networks. |

| Hydrogen Bonding | Aromatic C-H | N≡C, Cl, Br | Weak interactions contributing to overall packing stability. |

| π-π Stacking | Benzene Ring | Benzene Ring | Stacking of aromatic rings contributing to crystal cohesion. |

| Dipole-Dipole | C≡N, C-Br, C-Cl | C≡N, C-Br, C-Cl | Interactions between polar functional groups. |

Electronic and Photophysical Spectroscopy

The electronic and photophysical properties of this compound are determined by the electronic transitions within the molecule, which can be probed using techniques such as UV-Vis absorption and photoluminescence spectroscopy.

The UV-Vis absorption spectrum of this compound in a suitable solvent, such as toluene (B28343) or cyclohexane, is expected to exhibit characteristic absorption bands arising from π-π* transitions within the benzene ring. The positions and intensities of these bands are influenced by the substituents on the ring.

The benzene molecule itself has two primary absorption bands: a strong band around 204 nm (the E2-band) and a weaker, structured band around 256 nm (the B-band). Substitution on the benzene ring affects the energy of these transitions. The methyl group (-CH₃) is a weak electron-donating group, while the bromine (-Br), chlorine (-Cl), and nitrile (-C≡N) groups are electron-withdrawing. This combination of substituents will cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

Based on data for similarly substituted benzenes and toluenes, the main absorption peaks for this compound are predicted to be in the range of 220-300 nm. researchgate.netresearchgate.netnih.gov The spectrum would likely show a strong absorption band at a lower wavelength and one or more weaker, possibly structured, bands at higher wavelengths. The exact λmax values would depend on the solvent used due to solvatochromic effects.

Table 2: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Predicted λmax (nm) | Type of Transition | Corresponding Moiety |

| ~230-250 | π → π | Substituted Benzene Ring |

| ~270-290 | π → π | Substituted Benzene Ring |

Upon absorption of UV light, this compound has the potential to exhibit photoluminescence, either as fluorescence or phosphorescence. The nature and efficiency of this emission are highly dependent on the interplay between the electronic effects of the substituents.

Studies on substituted benzils have shown that the type of luminescence (fluorescence or phosphorescence) can be altered by the position and electronic nature of the substituents. nih.gov For instance, electron-withdrawing groups can sometimes lead to red-shifted fluorescence. The photoluminescence of various copolymers in benzonitrile (B105546) solution has also been investigated, demonstrating that the emission properties are tunable. researchgate.net

If this compound is fluorescent, its emission spectrum would likely be a mirror image of its longest-wavelength absorption band, with a Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum) that is typical for substituted aromatic compounds. The fluorescence quantum yield would be a measure of the efficiency of the emission process. Given the presence of heavy atoms (Br and Cl), it is plausible that the fluorescence quantum yield would be relatively low.

Alternatively, if phosphorescence is the dominant emission process, it would occur at a longer wavelength than fluorescence and have a much longer lifetime. The study of complex aromatic mixtures often involves fluorescence spectroscopy to identify different components. nih.gov

Table 3: Predicted Photoluminescence Properties of this compound

| Property | Predicted Characteristic | Rationale |

| Emission Type | Likely weak fluorescence and/or phosphorescence | Heavy-atom effect of Br and Cl can promote intersystem crossing, favoring phosphorescence. The overall molecular structure will determine the dominant pathway. |

| Predicted Emission λmax (nm) | > 300 nm | Emission is expected at a longer wavelength than the absorption due to the Stokes shift. |

| Quantum Yield | Likely low | Non-radiative decay pathways and intersystem crossing are expected to be significant. |

Computational and Theoretical Chemistry Studies of 4 Bromo 5 Chloro 2 Methylbenzonitrile

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into molecular behavior.

Density Functional Theory (DFT) for Geometry Optimization

A foundational step in any computational study is the optimization of the molecule's geometry. Density Functional Theory (DFT) is a widely-used method for this purpose, as it provides a good balance between accuracy and computational cost. This process would determine the most stable three-dimensional arrangement of the atoms in 4-Bromo-5-chloro-2-methylbenzonitrile, calculating key bond lengths, bond angles, and dihedral angles. However, specific optimized geometric parameters for this compound, which would typically be presented in a data table, are not available in existing research.

Prediction of Electronic Structure and Charge Distribution

Understanding the electronic structure and how charge is distributed across a molecule is critical for predicting its chemical behavior. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are employed to assign partial charges to each atom. This information helps in identifying electron-rich and electron-deficient areas within the this compound structure. Without dedicated studies, a quantitative depiction of its charge distribution remains speculative.

Vibrational Frequency Calculations and Spectral Simulation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations are invaluable for interpreting experimental spectra and assigning specific vibrational modes (e.g., C-H stretching, C≡N stretching, C-Br stretching) to observed absorption bands. A table of calculated versus experimental vibrational frequencies for this compound would be a standard component of such a study, but the necessary data is currently unpublished.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, mapping areas of positive and negative potential.

Prediction of Reactive Sites and Electrophilic/Nucleophilic Regions

An MEP map is a powerful tool for predicting reactivity. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, an MEP analysis would highlight the reactive hotspots on the molecule, such as the nitrogen atom of the nitrile group and regions of the aromatic ring influenced by the electron-withdrawing halogen substituents. However, a visual MEP map and a detailed analysis of these regions are not available in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Theory Application

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the energy gap between them are crucial indicators of a molecule's kinetic stability and electron-donating or -accepting capabilities. A low HOMO-LUMO gap often suggests higher chemical reactivity. A computational study on this compound would calculate these energy levels, providing a quantitative basis for understanding its reactivity in various chemical reactions. At present, these specific energy values and the resulting analysis are not documented.

HOMO-LUMO Energy Gap Analysis for Reactivity and Stability

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable.

For this compound, density functional theory (DFT) calculations would be the standard method to determine the energies of the HOMO and LUMO. Although specific computational data for this compound is not readily found in published literature, we can infer its likely characteristics. The presence of electronegative bromine and chlorine atoms, along with the electron-withdrawing nitrile group, would significantly influence the electronic distribution and orbital energies. These groups tend to lower the energy of the LUMO, while the methyl group, being weakly electron-donating, might slightly raise the HOMO energy. A hypothetical HOMO-LUMO analysis for a related substituted benzonitrile (B105546) is presented in the table below to illustrate the concept.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 5.36 |

Note: The data in this table is illustrative for a substituted benzonitrile and does not represent experimentally or computationally verified values for this compound.

Thermodynamic Property Calculations

Computational chemistry can also predict the thermodynamic properties of a molecule, providing insights into its stability and behavior under different conditions.

DFT calculations, combined with statistical mechanics, can be used to determine standard thermodynamic functions such as enthalpy (H°), entropy (S°), and Gibbs free energy (G°). These parameters are vital for predicting the spontaneity of reactions and the equilibrium position of chemical processes involving this compound.

Standard Enthalpy of Formation (ΔHf°) : This value indicates the heat change when one mole of the compound is formed from its constituent elements in their standard states. A negative value signifies an exothermic formation process, suggesting stability relative to its elements.

Standard Molar Entropy (S°) : This is a measure of the randomness or disorder of the molecules. It is always positive and increases with molecular complexity and temperature.

Standard Gibbs Free Energy of Formation (ΔGf°) : This is the ultimate indicator of a compound's thermodynamic stability at standard conditions. A negative value implies that the formation of the compound is spontaneous.

While specific calculated values for this compound are not available, the table below provides an example of such calculated thermodynamic properties for a similar aromatic compound.

| Thermodynamic Property | Calculated Value |

|---|---|

| Standard Enthalpy of Formation (kJ/mol) | 150.2 |

| Standard Molar Entropy (J/mol·K) | 385.6 |

| Standard Gibbs Free Energy of Formation (kJ/mol) | 210.8 |

Note: The data in this table is for illustrative purposes and does not represent specific values for this compound.

Non-Linear Optical (NLO) Properties Simulation

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, such as in frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability. Computational methods, particularly DFT, are instrumental in predicting the NLO properties of new materials.

For a molecule to exhibit significant NLO properties, it typically requires a large dipole moment, a high degree of charge transfer, and a small HOMO-LUMO gap. The structure of this compound, with its electron-donating methyl group and electron-withdrawing nitrile, bromine, and chlorine substituents, suggests the potential for intramolecular charge transfer, which is a key feature for NLO activity.

Simulations would involve calculating the first hyperpolarizability (β) of the molecule. A higher value of β indicates a stronger NLO response. An example of calculated NLO properties for a related organic molecule is shown below.

| NLO Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| First Hyperpolarizability (β) | 15 x 10-30 esu |

Note: The data in this table is hypothetical and serves to illustrate the types of properties calculated in NLO studies.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. For a relatively rigid molecule like this compound, MD simulations can reveal the rotational dynamics of the methyl group and the vibrational motions of the aromatic ring and its substituents.

By simulating the molecule over a period of time, a conformational landscape can be generated, which maps the potential energy of the molecule as a function of its atomic coordinates. This can help in identifying the most stable conformations and the energy barriers between them. While detailed MD simulation studies for this specific compound are not publicly documented, MD simulations of similar molecules like benzonitrile have been performed to understand their liquid-state properties and intermolecular interactions. acs.org These studies reveal insights into how such molecules pack in the condensed phase and interact with neighboring molecules.

Emerging Research Frontiers and Future Perspectives

Sustainable and Green Synthesis Approaches for 4-Bromo-5-chloro-2-methylbenzonitrile

The chemical industry's shift towards sustainability has spurred research into greener synthesis routes for complex molecules like this compound, minimizing waste and environmental impact. hilarispublisher.com Key areas of development include flow chemistry, mechanochemistry, and the use of safer, more environmentally benign reagents.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and potential for scalability. purdue.edunih.gov For a multi-step synthesis that might lead to a compound like this compound, flow reactors allow for the telescoping of reactions, where the product of one step is immediately used as the substrate for the next without isolation. nih.gov This minimizes solvent use and waste generation. For instance, a hypothetical green flow synthesis could involve the continuous diazotization and halogenation of an aniline (B41778) precursor, followed by cyanation in a subsequent reactor module, all within a closed system. nih.govnih.gov Such systems can be precisely controlled, improving yield and purity while reducing the risks associated with exothermic or toxic reactions. nih.govuc.pt

Mechanochemistry: This solvent-free or low-solvent approach uses mechanical force (e.g., ball milling) to induce chemical reactions. It has shown promise for halogenation reactions. A recent study demonstrated the selective deuteration of aryl chlorides using mechanochemistry, highlighting its potential for chemoselective transformations on polyhalogenated rings. acs.org This principle could be extended to the synthesis of this compound, potentially reducing or eliminating the need for bulk solvents.

Greener Reagents and Catalysts: Research is ongoing to replace hazardous reagents and heavy metal catalysts with more sustainable alternatives. This includes exploring enzymatic transformations and visible-light-mediated photoredox catalysis, which can operate under mild conditions. acs.org For the cyanation step, for example, developing non-toxic cyanide sources or catalytic systems that avoid the use of stoichiometric and toxic metal cyanides is a significant goal.

| Parameter | Traditional Batch Synthesis (Conceptual) | Green Flow/Mechanochemical Synthesis (Future Goal) |

|---|---|---|

| Solvent Usage | High (for reaction, extraction, purification) | Low to None (Telescoped reactions, mechanochemistry) |

| Energy Consumption | High (Prolonged heating/cooling of large volumes) | Lower (Efficient heat transfer in microreactors) nih.gov |

| Waste Generation | Significant (Side products, solvent waste) | Minimized (Higher selectivity, less solvent) hilarispublisher.com |

| Safety | Risks from exotherms, handling toxic reagents | Enhanced (Small reactor volumes, contained systems) purdue.edu |

| Scalability | Challenging, requires process redesign | Simpler (Scaling-out by running reactors in parallel) uc.pt |

Integration of Machine Learning and AI in Reaction Prediction and Optimization

Reaction Condition Optimization: ML algorithms are increasingly used to predict the optimal conditions (e.g., catalyst, solvent, temperature, concentration) for a given reaction to maximize yield and minimize impurities. hilarispublisher.combeilstein-journals.org By employing techniques like high-throughput experimentation (HTE), a large number of reactions can be run in parallel on a small scale. youtube.comyoutube.com The resulting data is then fed into an ML model, which can identify complex relationships between variables and suggest the best conditions with far fewer experiments than traditional methods. youtube.comduke.edu This is particularly valuable for the multi-step synthesis of highly substituted molecules.

Regioselectivity Prediction: A key challenge in synthesizing polyhalogenated aromatics is controlling the regioselectivity—ensuring that functional groups are added at the correct positions. ML models are being developed specifically to predict the outcomes of electrophilic aromatic substitution reactions. rsc.orgresearchgate.net For example, a model could predict whether bromination of a chloro-toluene precursor would occur at the desired position to form the 4-bromo-5-chloro isomer with high accuracy, saving significant experimental effort. rsc.orgacs.org Some models have already achieved over 90% accuracy in predicting regioselectivity for halogenation reactions. researchgate.netacs.org

| AI/ML Application | Function | Potential Impact |

|---|---|---|

| Retrosynthesis Planning illinois.eduresearchgate.net | Proposes synthetic routes from target to starting materials. | Discovery of novel, more efficient, or cost-effective pathways. |

| Reaction Optimization duke.educhemical.ai | Predicts optimal reaction conditions (temperature, solvent, catalyst). | Accelerated development, higher yields, and improved purity. |

| Regioselectivity Prediction rsc.orgrsc.org | Forecasts the position of functional group addition on the aromatic ring. | Reduces trial-and-error experimentation and resource waste. |

| High-Throughput Experimentation (HTE) Data Analysis purdue.edunih.gov | Analyzes large datasets from parallel experiments to identify trends. | Rapidly identifies lead conditions for further optimization. |

Exploration of Novel Catalytic Transformations for Derivatization

The two distinct halogen atoms (bromine and chlorine) on the this compound ring provide a versatile platform for selective derivatization through modern catalytic methods. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of these strategies.

Site-Selective Cross-Coupling: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netthieme-connect.de Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to a palladium(0) catalyst. nih.gov This intrinsic reactivity difference allows for selective functionalization at the bromine-bearing position while leaving the chlorine atom intact. Researchers have developed catalyst systems where selectivity can be dictated by the choice of catalyst, ligand, or reaction conditions, enabling sequential, one-pot reactions. nih.gov For example, a Suzuki coupling could be performed at the C-Br position, followed by a Buchwald-Hartwig amination at the C-Cl position by simply changing the catalyst system. nih.govacs.org

C-H Activation: Another frontier is the direct functionalization of the C-H bonds on the aromatic ring or the methyl group. acs.orgwikipedia.org While challenging due to the presence of multiple deactivating and directing groups, advances in rhodium, iridium, and palladium catalysis are making this more feasible. acs.orgnih.gov A future goal would be to develop a catalyst that could, for instance, selectively ortho-lithiate or borylate the C-H bond adjacent to the methyl group, opening up another dimension for molecular elaboration. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a green and powerful method for generating radical intermediates under mild conditions. acs.org This could be used to functionalize the methyl group (benzylic position) or to enable novel cross-coupling reactions at the halogen positions that are complementary to traditional palladium-catalyzed methods.

| Reaction Type | Target Site | Potential Product Class | Key Advantage |

|---|---|---|---|

| Suzuki Coupling | C4-Br (selective) acs.org | Aryl-substituted chloro-methylbenzonitriles | Builds complex bi-aryl structures. |

| Buchwald-Hartwig Amination | C4-Br or C5-Cl (sequential) nih.gov | Amino-substituted benzonitriles | Introduces nitrogen-based functional groups. |

| Sonogashira Coupling | C4-Br (selective) nih.gov | Alkynyl-substituted chloro-methylbenzonitriles | Creates rigid, linear extensions. |

| Benzylic C-H Functionalization | -CH3 group acs.org | -CH2X (e.g., X=Aryl, OH) derivatives | Functionalizes the molecule without using a halogen handle. |

Advanced Characterization Techniques for In Situ Monitoring of Reactions

The development of robust and optimized syntheses relies on a deep understanding of reaction mechanisms, kinetics, and the behavior of intermediates. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. europeanpharmaceuticalreview.commt.com

Spectroscopic Monitoring: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are invaluable for real-time reaction monitoring. rsc.org These methods allow chemists to track the concentration of reactants, products, and key intermediates directly in the reaction vessel without sampling. mt.comrsc.org For the synthesis of this compound, one could monitor the disappearance of a starting material's characteristic vibrational band and the appearance of the product's nitrile (C≡N) stretch, providing precise data on reaction rates and endpoints.

Operando Spectroscopy: This advanced technique couples spectroscopic characterization with simultaneous measurement of catalytic activity. wikipedia.orgyoutube.com It provides a "motion picture" of the catalyst at work, revealing the structure of the active catalytic species and helping to elucidate complex reaction mechanisms. wikipedia.org This is particularly useful for optimizing the novel catalytic transformations discussed in the previous section.

Crystallization Monitoring: Since the final product is a solid, controlling its crystallization is crucial for achieving high purity and desired physical properties. sailife.comnih.gov PAT tools such as Focused Beam Reflectance Measurement (FBRM) and real-time microscopy (Particle Vision and Measurement, PVM) can monitor crystal size distribution and morphology as they form. europeanpharmaceuticalreview.comsailife.com This allows for the precise control of supersaturation, cooling rates, and other parameters to prevent "oiling out" or the formation of undesirable polymorphs, ensuring a consistent and high-quality final product. europeanpharmaceuticalreview.comsailife.com

Development of Complex Polyhalogenated Benzonitrile (B105546) Architectures for Niche Applications

The unique electronic properties and synthetic handles of this compound make it an attractive building block for creating larger, more complex molecular architectures with specialized functions.

Functional Polymers: The di-halogenated nature of the molecule allows it to serve as a monomer in polymerization reactions. researchgate.net For example, sequential cross-coupling reactions could be used to create novel conjugated polymers. These materials could have interesting optical or electronic properties, with potential applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The nitrile and methyl groups could be used to tune the solubility and processing characteristics of the resulting polymers.

Metal-Organic Frameworks (MOFs): The nitrile group is a known coordinating group for metal ions. It is conceivable that a derivatized form of this compound, for example, after conversion of the halogens into carboxylic acid groups via Grignard reaction and carboxylation, could serve as a linker for the construction of novel MOFs. The specific substitution pattern would influence the geometry and pore environment of the resulting framework, potentially leading to materials with tailored gas sorption or catalytic properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromo-5-chloro-2-methylbenzonitrile?